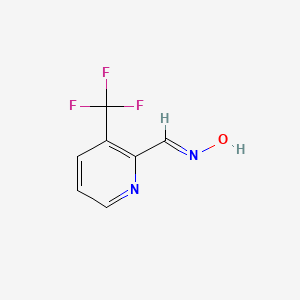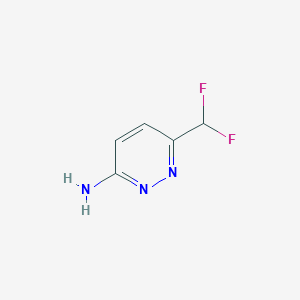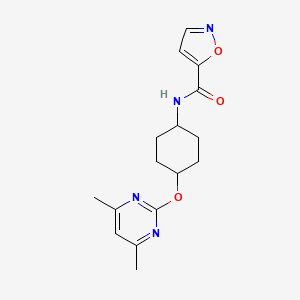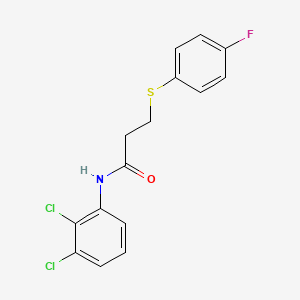
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
Antipathogenic Activity
Research has demonstrated the antipathogenic activity of thiourea derivatives, including those related to the structure of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide. These compounds exhibit significant antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the phenyl substituent of the thiourea moiety enhances these effects, suggesting potential development paths for novel antimicrobial agents (Carmen Limban et al., 2011).
Carbonic Anhydrase Inhibition
Halogenated sulfonamides, including structures related to N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide, have shown potent inhibition of the carbonic anhydrase (CA) IX isozyme. This property is particularly relevant for targeting tumor-associated enzymes, highlighting the compound's potential in cancer research. The study found that simple aromatic and heterocyclic compounds within this category could serve as leads for designing more potent and selective CA IX inhibitors, which could have implications as antitumor agents (M. Ilies et al., 2003).
Antimicrobial and Antifungal Activity
Sulfanilamide derivatives, closely related to the chemical structure of interest, have been explored for their thermal properties and biological activity. These studies reveal no significant antibacterial activity upon modification of the molecule, such as the introduction of a benzene ring to the CO-NH group or the SO2-NH moiety. Such insights are crucial for understanding the structural activity relationships and guiding the development of more effective antimicrobial agents (M. Lahtinen et al., 2014).
Electrophilic and Electrochromic Applications
Research into polyamides and polyimides incorporating thiophenyl-substituted benzidines, which share functional groups with the compound , has shown promising applications in creating materials with high refractive indices and small birefringence. These materials exhibit good thermomechanical stabilities and are potential candidates for advanced optical applications, suggesting the broader applicability of related sulfanylpropanamide derivatives in material science (P. Tapaswi et al., 2015).
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNOS/c16-12-2-1-3-13(15(12)17)19-14(20)8-9-21-11-6-4-10(18)5-7-11/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDHSCKDPDNCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-3-((4-fluorophenyl)thio)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

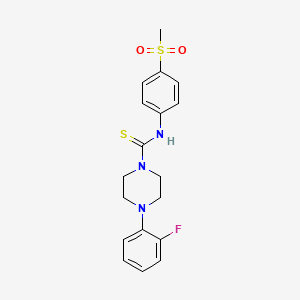


![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride](/img/structure/B2557261.png)

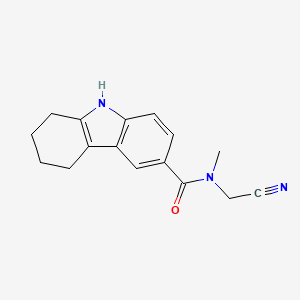

![4-Benzyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B2557266.png)
![Methyl (E)-4-[4-(dimethylcarbamoyl)-3-(2-methylpyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2557269.png)
